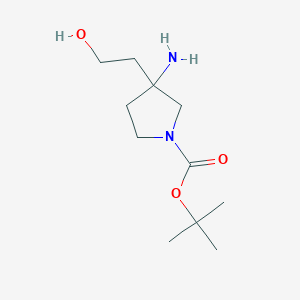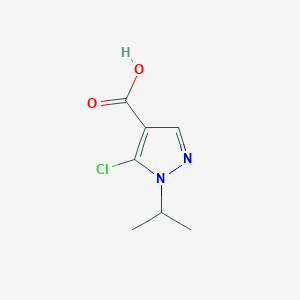
4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Physicochemical Properties
Research has explored the crystalline structures and tautomerism of pyrimidine and pyridine derivatives, which are structurally related to "4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride." These studies provide insight into molecular recognition processes, hydrogen bonding, and the influence of such interactions on the physical properties and stability of these compounds. For example, studies on the tautomerism, twinning, and disorder in pyrimidine and pyridine derivatives reveal the importance of molecular recognition and hydrogen bonding in determining the stability and properties of pharmaceutical compounds (Rajam et al., 2017).
Applications in Drug Discovery and Metal-Organic Frameworks
The synthesis and characterization of bioconjugates and complexes involving pyridine derivatives, such as deferiprone-cyclodextrin conjugates , have been investigated for their antioxidant activity and potential in mitigating iron overload in conditions like thalassemia, showcasing the therapeutic potential of these compounds (Puglisi et al., 2012). Additionally, studies on supramolecular structures constructed with aminopyrimidine structures provide insights into base pairing and molecular packing , which could influence nucleic acid structures and functions, highlighting their relevance in understanding biological processes and designing novel therapeutics (Cheng et al., 2011).
Furthermore, research into the design of cocrystals involving pyrimidine derivatives with various carboxylic acids reveals the potential of these compounds in forming metal-organic frameworks (MOFs) , which could have various applications ranging from catalysis to drug delivery systems (Rajam et al., 2018).
Propiedades
IUPAC Name |
4-(3-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-3-4-11)7-10(13)12(8)2;/h6-7H,3-5,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBLLDKDBDOTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
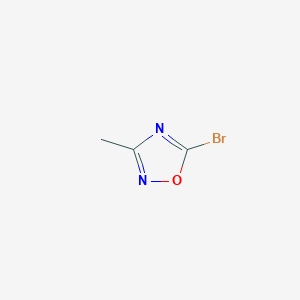
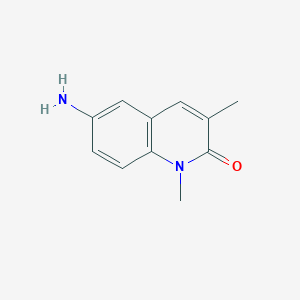
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)
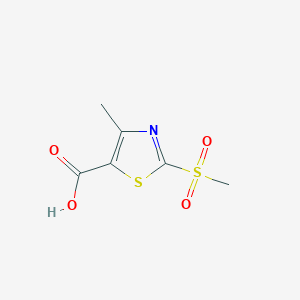

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)

